molecular formula C13H24BrNSi B1272388 3-Bromo-1-(triisopropylsilyl)pyrrole CAS No. 87630-36-2

3-Bromo-1-(triisopropylsilyl)pyrrole

Cat. No.: B1272388
CAS No.: 87630-36-2
M. Wt: 302.33 g/mol
InChI Key: CNAUTMPRKBSDLH-UHFFFAOYSA-N
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Description

3-Bromo-1-(triisopropylsilyl)pyrrole (CAS: 87630-36-2) is a halogenated pyrrole derivative with a triisopropylsilyl (TIPS) protecting group at the N1 position and a bromine substituent at the C3 position. Its molecular formula is C₁₃H₂₄BrNSi, and it has a molecular weight of 302.33 g/mol . The TIPS group enhances steric hindrance, directing reactivity toward specific positions on the pyrrole ring, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and metallation processes .

Preparation Methods

Standard Synthesis via N-Bromosuccinimide (NBS) Bromination

The most widely reported method involves bromination of 1-(triisopropylsilyl)pyrrole using N-bromosuccinimide (NBS) under controlled conditions. The TIPS group directs electrophilic substitution to the β-position (C3) of the pyrrole ring, overcoming the inherent α-selectivity of pyrroles.

Reaction Conditions:

  • Substrate : 1-(Triisopropylsilyl)pyrrole
  • Brominating Agent : NBS (1.0–1.2 equivalents)
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature : −78°C (dry ice/acetone bath)
  • Atmosphere : Inert (argon or nitrogen)
  • Reaction Time : 2–4 hours

Procedure:

  • Cooling : The reaction flask containing 1-(triisopropylsilyl)pyrrole in THF is cooled to −78°C.
  • NBS Addition : NBS is added portion-wise to avoid local overheating and dibromination.
  • Quenching : The reaction is quenched with aqueous sodium thiosulfate to neutralize excess NBS.
  • Workup : Extraction with ethyl acetate, followed by drying over anhydrous MgSO₄.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product as a pale-yellow oil.

Key Advantages:

  • Regioselectivity : >90% β-bromination due to TIPS steric hindrance at α-positions.
  • Yield : 70–85% after purification.

Optimization Strategies

Temperature Control

Maintaining −78°C is critical to suppress side reactions like dibromination or α-substitution. Warming above −50°C significantly increases dibrominated byproducts.

Solvent Selection

THF outperforms DCM in achieving higher regioselectivity (95% vs. 88%) due to better solubility of NBS and stabilized intermediates.

Stoichiometry and Addition Rate

  • NBS Equivalents : 1.05 equivalents minimize over-bromination.
  • Portion-wise Addition : Slow addition (over 30 minutes) prevents exothermic side reactions.

Scalability

Industrial-scale batches (>100 g) use automated syringe pumps for NBS addition and in-line IR monitoring to track reaction progress.

Mechanistic Insights

The TIPS group exerts dual control:

  • Steric Hindrance : Blocks electrophile access to α-positions (C2 and C5).
  • Electronic Effects : The silyl group withdraws electron density via σ*-orbital conjugation, polarizing the pyrrole ring and enhancing β-position reactivity.

Competitive trifluoroacetylation experiments demonstrate that TIPS reduces α-position reactivity by a factor of >10⁴ compared to unprotected pyrrole.

Alternative Bromination Methods

While NBS is predominant, other reagents have been explored:

Brominating Agent Conditions Regioselectivity (β:α) Yield Limitations
Br₂ (neat) 0°C, 1 hr 3:1 45% Poor control, side reactions
HBr/DMSO RT, 2 hr 2:1 30% Low yield, oxidation byproducts
NBS/UV light −40°C, 3 hr 8:1 65% Requires specialized equipment

Data synthesized from

NBS remains superior due to milder conditions and higher selectivity.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 6.72 (dd, J = 2.5 Hz, 1H, C4-H), 6.35 (dd, J = 2.5 Hz, 1H, C5-H), 6.28 (s, 1H, C2-H), 1.20–1.05 (m, 21H, TIPS).
  • ¹³C NMR : δ 122.1 (C3-Br), 118.9 (C4), 115.7 (C5), 17.3–11.2 (TIPS).
  • HRMS : m/z calc. for C₁₃H₂₄BrNSi [M+H]⁺: 302.0901, found: 302.0898.

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).
  • TLC : Rf = 0.4 (hexane/ethyl acetate 9:1).

Industrial Applications and Derivatives

3-Bromo-1-(triisopropylsilyl)pyrrole serves as a precursor for:

  • Pharmaceuticals : Antibiotics (e.g., verrucarin E).
  • Materials Science : Conducting polymers via Suzuki-Miyaura coupling.
  • Catalysts : Ligands for transition-metal complexes.

Chemical Reactions Analysis

3-Bromo-1-(triisopropylsilyl)pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like m-chloroperbenzoic acid for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Bromo-1-(triisopropylsilyl)pyrrole serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the introduction of various substituents through halogen-metal exchange reactions, making it valuable for synthesizing diverse 3-substituted pyrroles. This compound can react with lithium reagents to generate highly reactive 3-lithiopyrroles, which can further react with electrophiles to create a wide range of derivatives .

Case Study: Synthesis of Epibatidine
A notable application is in the synthetic pathway to epibatidine, a potent analgesic. Research demonstrated that this compound could be utilized in Diels-Alder reactions to synthesize this natural product efficiently. The study highlighted the effectiveness of this compound in achieving selective functionalization of the pyrrole ring .

Medicinal Chemistry

Drug Discovery and Development
In medicinal chemistry, this compound is instrumental in designing new therapeutic agents. Its ability to modify biological pathways makes it a candidate for synthesizing compounds that target specific enzymes or receptors. This has implications for developing drugs aimed at treating various diseases .

Biological Activity
Research indicates that compounds derived from this compound exhibit potential biological activities, making them candidates for further exploration in drug development .

Material Science

Advanced Materials and Coatings
The compound is also used in formulating advanced materials, including polymers and coatings. Its incorporation enhances material properties such as durability and resistance to environmental factors, making it suitable for industrial applications .

Electronics

Organic Electronics Applications
Due to its unique electronic properties, this compound finds applications in organic electronics. It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics, contributing to more efficient electronic devices .

Catalysis

Catalytic Role in Chemical Reactions
This compound is employed as a catalyst in various chemical reactions, improving reaction rates and selectivity compared to traditional catalysts. Its role in catalysis highlights its importance not only as a reactant but also as an enhancer of chemical processes .

Summary Table of Applications

Field Application
Organic SynthesisBuilding block for complex molecules; synthesis of epibatidine
Medicinal ChemistryDrug discovery; targeting biological pathways
Material ScienceFormulation of advanced materials; enhancing durability
ElectronicsDevelopment of OLEDs and organic photovoltaics
CatalysisCatalyst for improved reaction rates and selectivity

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .
  • Synthetic Utility : Used in halogen-metal exchange reactions to generate 3-lithiopyrroles, enabling the synthesis of diverse 3-substituted pyrroles .
  • Commercial Availability : Offered by suppliers such as BLD Pharm Ltd., CymitQuimica, and Sigma-Aldrich in quantities ranging from 1 mg to 25 g .

3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole (CAS: 773851-39-1)

  • Structure : Contains both bromine (C3) and iodine (C4) substituents.
  • Molecular Weight : 428.22 g/mol (C₁₃H₂₃BrINSi ) .
  • Reactivity: The dual halogenation allows sequential cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing polysubstituted pyrroles. Its iodine atom is more reactive than bromine in Stille or Sonogashira couplings .
  • Applications : Used in medicinal chemistry to introduce heteroaryl groups at both C3 and C4 positions .
Property 3-Bromo-1-TIPS-pyrrole 3-Bromo-4-iodo-1-TIPS-pyrrole
Molecular Weight 302.33 g/mol 428.22 g/mol
Halogen Reactivity Bromine (C3) Bromine (C3), Iodine (C4)
Synthetic Flexibility Single substitution site Dual substitution sites
Key References

3-Bromo-4-(4-isopropoxyphenyl)-1-TIPS-pyrrole (CAS: 1831110-70-3)

  • Structure : Features a 4-isopropoxyphenyl group at C3.
  • Molecular Weight: 436.5 g/mol (C₂₂H₃₄BrNOSi) .
  • Reactivity : The electron-rich aryl group at C4 enhances π-stacking interactions in materials science applications. However, steric bulk limits further electrophilic substitution at C4 .
  • Applications : Investigated in the synthesis of conjugated molecules for optoelectronic devices .

1-Tritylpyrrole Derivatives (e.g., 3-Bromo-1-tritylpyrrole)

  • Protecting Group : Trityl (triphenylmethyl) instead of TIPS.
  • Reactivity : The trityl group provides less steric hindrance than TIPS, leading to mixed regioselectivity in halogenation. For example, bromination of 1-tritylpyrrole yields 3-bromo-1-tritylpyrrole in 75% yield, but competing α-substitution can occur .
  • Applications : Less commonly used in metallation due to lower regiochemical control compared to TIPS-protected analogs .

Data Tables

Table 1: Physicochemical Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Applications
3-Bromo-1-TIPS-pyrrole 87630-36-2 C₁₃H₂₄BrNSi 302.33 Cross-coupling, metallation
3-Bromo-4-iodo-1-TIPS-pyrrole 773851-39-1 C₁₃H₂₃BrINSi 428.22 Sequential cross-coupling
3-Bromo-4-(4-isopropoxyphenyl)-1-TIPS-pyrrole 1831110-70-3 C₂₂H₃₄BrNOSi 436.5 Conjugated materials

Biological Activity

3-Bromo-1-(triisopropylsilyl)pyrrole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

Synthesis

The compound is synthesized through a halogen-metal exchange reaction, which allows for the introduction of bromine at the 3-position of the pyrrole ring. The presence of the triisopropylsilyl group serves as a protective moiety, enhancing the selectivity of the reaction towards functionalization at the β-position of the pyrrole .

  • Molecular Formula : C₁₃H₂₄BrNSi
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 87630-36-2
  • Purity : ≥95.0%
  • Density : 1.16 g/cm³

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural characteristics of pyrroles contribute to their ability to disrupt bacterial cell membranes, making them potential candidates for developing new antibiotics against multidrug-resistant strains .

Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that pyrrole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are critical in conditions such as Alzheimer's disease and Parkinson's disease .

Study on Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated various pyrrole derivatives, including this compound, for their antimicrobial efficacy. The results demonstrated that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Neuroprotective Mechanism Investigation

In a separate study focusing on neuroprotection, researchers found that this compound could reduce oxidative stress markers in neuronal cell cultures. The compound was shown to inhibit apoptosis pathways triggered by neurotoxic agents, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Data Table: Biological Activities of this compound

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduces oxidative stress; inhibits apoptosis
Synthesis MethodHalogen-metal exchange reaction

Q & A

Basic Research Questions

Q. What is the role of the triisopropylsilyl (TIPS) group in 3-Bromo-1-(triisopropylsilyl)pyrrole?

The TIPS group serves as a bulky protecting group at the pyrrole nitrogen, sterically hindering electrophilic substitution at the α-positions (C2 and C5). This directs reactivity to the β-position (C3), enabling regioselective bromination or lithiation. The TIPS group is easily removed under mild fluoride conditions (e.g., TBAF), making it ideal for iterative synthesis .

Q. How is this compound synthesized?

The compound is typically prepared via bromination of 1-(triisopropylsilyl)pyrrole using N-bromosuccinimide (NBS). Key conditions include:

  • Temperature control : Addition of NBS at −78°C to suppress side reactions (e.g., dibromination).
  • Solvent : Anhydrous THF or dichloromethane under inert atmosphere.
  • Yield optimization : Portion-wise addition of NBS achieves >90% regioselectivity for the 3-bromo product .

Q. What are common reactions involving this compound?

The bromine atom undergoes halogen-metal exchange with organolithium reagents (e.g., LDA or t-BuLi) to generate a 3-lithiopyrrole intermediate. This species reacts with electrophiles (e.g., aldehydes, ketones, or boronic esters) to form C3-substituted pyrroles. Example applications include synthesizing pyrrole-containing natural products like verrucarin E .

Advanced Research Questions

Q. How can bromination conditions be optimized to minimize dibromination or α-substitution?

  • Stepwise NBS addition : Adding NBS in small portions at −78°C reduces over-bromination.
  • Low-temperature quenching : Immediate quenching after bromine consumption prevents equilibration to α-bromo byproducts.
  • Monitoring by NMR : Track reaction progress to identify side-product formation (e.g., 2-bromo isomer or 3,4-dibrominated species) .

Q. How do contradictory regioselectivity outcomes arise in electrophilic substitutions of pyrroles?

Without the TIPS group, electrophilic substitution favors α-positions due to pyrrole’s inherent electronic properties. Contradictions arise when steric hindrance is insufficient (e.g., smaller silyl groups) or under harsh conditions. The TIPS group’s bulkiness overrides electronic effects, ensuring >90% β-selectivity. Computational studies (e.g., DFT) can model steric vs. electronic contributions .

Q. What strategies mitigate challenges in handling lithiated pyrrole intermediates?

  • Low-temperature lithiation : Conduct reactions at −78°C to stabilize the lithio species.
  • Anhydrous conditions : Use rigorously dried solvents and Schlenk-line techniques to prevent hydrolysis.
  • In situ trapping : React the lithiated intermediate immediately with electrophiles to avoid decomposition .

Q. How does the choice of protecting group influence downstream reactivity?

  • TIPS vs. Boc : TIPS offers superior steric protection but requires fluoride for deprotection. Boc is less bulky but acid-labile.
  • Trityl groups : Provide similar steric hindrance but are less commonly used due to synthetic complexity.
    Comparative studies show TIPS optimizes balance between stability and ease of removal .

Q. What analytical methods validate the regiochemistry of substituted pyrroles?

  • ¹H/¹³C NMR : Chemical shifts at C3 (δ ~120–130 ppm for substituted pyrroles) confirm β-substitution.
  • X-ray crystallography : Definitive structural assignment, e.g., for intermediates like 3-lithiopyrroles .
  • Mass spectrometry : Exact mass analysis (e.g., 301.090128 for the parent compound) ensures purity .

Properties

IUPAC Name

(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAUTMPRKBSDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376882
Record name 3-Bromo-1-(triisopropylsilyl)pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87630-36-2
Record name 3-Bromo-1-(triisopropylsilyl)pyrrole
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Record name 3-Bromo-1-(triisopropylsilyl)pyrrole
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Synthesis routes and methods I

Procedure details

NBS (6.4 g) was added in one portion to a stirred solution of 1-(triisopropylsilyl)pyrrole (8.00 g) in dry THF (80 mL) at -78° C. The mixture was stirred at this temperature for 2 h, and was then allowed to warm to room temperature overnight. The solvent was removed, water was added to the residue, and the product extracted with CH2Cl2, dried (anhyd Na2SO4), filtered, and evaporated. The residue was chromatographed over silica gel (hexanes) and concentrated to provide 10.00 g of 3-bromo-1-(triisopropylsilyl)pyrrole as a colorless oil.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NBS (N-bromosuccinimide; 0.8 g, 4.5 mmol) was added to a stirred solution of N-(triisopropylsilyl)pyrrole (1.0 g, 4.5 mmol) in anhydrous THF (10 mL) at −78° C. The reaction mixture was kept at −78° C. for 1-2 h and then left to reach room temperature (ca. 1 h). Pyridine (0.1 mL) and hexane (10 mL) were added, the resulting suspension was filtered through a plug of neutral alumina, and the filtrate was evaporated in vacuum. Purification by column chromatography on silica gel (hexane/ethyl acetate=10:1) gave oil (1.22 g, 90.1% yield). 1H NMR (CDCl3) δ 6 1.08 (d, 18 H, Hz, Me), 1.42 (sept, 3 H, CH), 6.26 (dd, 1H, H-4), 6.66 (t, 1 H, H-5), 6.72 (dd, 1H, H-2). MS (M+H) m/z 302.
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
90.1%

Synthesis routes and methods III

Procedure details

To a solution of 1-triisoproylsilyl-pyrrole (13.2 g, 0.059 mol) in 250 mL of THF at -78° C. was added 10.45 g (0.0587 mol) of N-bromosuccinamide (NBS), and the mixture was stirred at -78° C. for 3 h. The reaction mixture was warmed to room temperature and concentrated in vacuo, and the resulting residue in hexane was stirred overnight. The hexane solution was filtered through alumina eluting with hexane, the eluate was concentrated in vacuo, and the residue was distilled (b.p. 107°-108° C./0.2 mm) to afford 10.4 g (58.4%) of 3-bromo-1-triisopropylsilyl-pyrrole.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a -78° C. solution under nitrogen of 1-triisopropylsilylpyrrole (2.8 g, 12.6 mmol) in THF (30 ml) was added NBS (2.23 g, 12.6 mmol) via a solid addition funnel. The reaction mixture was stirred at -78° C. for 1 hour and then was warmed to ambient temperature over 1 hour. The reaction mixture was concentrated, carbon tetrachloride was added to precipitate the succinimide and the solid was filtered and washed with carbon tetrachloride. The filtrate was concentrated, and the crude product was purified by flash chromatography (hexanes) to afford 3-bromo-1-triisopropylsilylpyrrole (3.18 g) as a colorless oil.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-1-(triisopropylsilyl)pyrrole
3-Bromo-1-(triisopropylsilyl)pyrrole

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